![molecular formula C20H27N3O2 B2729593 N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574557-81-5](/img/structure/B2729593.png)
N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Description
N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.455. The purity is usually 95%.
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Scientific Research Applications
Platelet Activating Factor Antagonists
N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide derivatives have been evaluated for their ability to inhibit the binding of platelet activating factor (PAF) to its receptor on dog platelets. These compounds demonstrated potential as PAF antagonists, with significant potency observed in compounds with specific structural features (Tilley et al., 1988).
Synthesis of Heterocyclic Compounds
Research has also been conducted on the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to this compound. These synthetic pathways have broadened the scope of chemical compounds available for further biological and pharmacological studies (Jachak et al., 2006).
Anticancer Activity
A novel series of related compounds, including pyrazolo[1,5-a]quinazolines, were synthesized and screened for in vitro anticancer activities. Some of these compounds showed potent cytotoxic activities against human cancer cell lines, indicating the potential therapeutic applications of this chemical class in cancer treatment (Hassan et al., 2017).
Antiallergy Agents
Substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, structurally related to the compound of interest, have been prepared and evaluated as antiallergy agents. Some analogues demonstrated oral activity and were more potent than established antiallergy drugs in animal models (Schwender et al., 1979).
Enaminone Reactions
Studies involving enaminones have shed light on the reactions of these compounds with aminoheterocycles. Such studies are significant as they contribute to the understanding of the chemistry of compounds like this compound, potentially leading to new synthetic routes and applications (Almazroa et al., 2004).
Analgesic Activity
Research has also been conducted on derivatives bearing a quinazoline moiety, exploring their potential as analgesic agents. This research contributes to the understanding of the medicinal properties of quinazoline derivatives, which could include this compound (Saad et al., 2011).
properties
IUPAC Name |
N-cyclohexyl-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-22-17-13-14(19(24)21-15-7-3-2-4-8-15)10-11-16(17)20(25)23-12-6-5-9-18(22)23/h10-11,13,15,18H,2-9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRDVBZEHYDUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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